molecular formula C9H13NO2 B107525 p-HYDROXYNOREPHEDRINE CAS No. 552-85-2

p-HYDROXYNOREPHEDRINE

Cat. No.: B107525
CAS No.: 552-85-2
M. Wt: 167.2 g/mol
InChI Key: JAYBQRKXEFDRER-UHFFFAOYSA-N
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Description

It is the para-hydroxy analog of norephedrine and an active sympathomimetic metabolite of amphetamine in humans . This compound is known for its role in the metabolism of amphetamines and its effects on the adrenergic system.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Hydroxynorephedrine can be synthesized through the hydroxylation of norephedrine or p-hydroxyamphetamineThis reaction is typically catalyzed by enzymes such as cytochrome P450 and dopamine β-hydroxylase .

Industrial Production Methods: Industrial production of this compound involves the use of chemical synthesis techniques that ensure high yield and purity. The process may include steps such as the isolation of intermediates, purification through crystallization, and quality control measures to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: p-Hydroxynorephedrine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

    Substitution: The hydroxyl group on the aromatic ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation at the para position of the aromatic ring, which distinguishes it from other metabolites of amphetamine. This structural modification imparts distinct pharmacological properties, making it an important compound for studying the metabolism and effects of amphetamines .

Properties

IUPAC Name

4-(2-amino-1-hydroxypropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYBQRKXEFDRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902582
Record name p-Hydroxynorephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552-85-2
Record name p-Hydroxynorephedrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxynorephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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